3-Bromo-7-methoxy-1H-indazole

Neuronal Nitric Oxide Synthase (nNOS) Inhibition Isomeric Methoxyindazoles

Researchers developing 7-Hydroxy Granisetron reference standards or nNOS inhibitors face sourcing challenges: generic indazoles lack the critical 7-methoxy or 3-bromo substitution pattern. 3-Bromo-7-methoxy-1H-indazole (CAS 133841-06-2) provides both functional handles in one scaffold. • 7-Hydroxy Granisetron intermediate: enables metabolite reference standard synthesis for ADME studies. • nNOS inhibitor building block: 7-MeO essential for potency; 3-Br enables cross-coupling diversification. • Supply: high-purity batches with analytical documentation; global shipping.

Molecular Formula C8H7BrN2O
Molecular Weight 227.061
CAS No. 133841-06-2
Cat. No. B586013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-7-methoxy-1H-indazole
CAS133841-06-2
Molecular FormulaC8H7BrN2O
Molecular Weight227.061
Structural Identifiers
SMILESCOC1=CC=CC2=C(NN=C21)Br
InChIInChI=1S/C8H7BrN2O/c1-12-6-4-2-3-5-7(6)10-11-8(5)9/h2-4H,1H3,(H,10,11)
InChIKeyGCPPYMYTCFKEPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-7-methoxy-1H-indazole Overview


3-Bromo-7-methoxy-1H-indazole (CAS 133841-06-2) is a substituted indazole derivative with the molecular formula C8H7BrN2O and a molecular weight of 227.06 g/mol . This compound belongs to the indazole class of heterocycles, which are privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . It is characterized by the presence of a bromine atom at the 3-position and a methoxy group at the 7-position of the indazole ring . This specific substitution pattern confers dual functionality: it serves as a key synthetic intermediate for the production of 7-Hydroxy Granisetron, a primary metabolite of the antiemetic drug Granisetron , and is structurally related to potent inhibitors of neuronal nitric oxide synthase (nNOS) [1].

Synthetic Intermediate Designated building block for 7-Hydroxy Granisetron metabolite reference standards
nNOS Scaffold 7-methoxyindazole core associated with nNOS inhibition; 3-bromo enables further diversification
CNS Probe Design Moderate calculated lipophilicity aligns with CNS drug-discovery compound libraries

Why 3-Bromo-7-methoxy-1H-indazole Cannot Be Replaced


Generic substitution of 3-Bromo-7-methoxy-1H-indazole with other indazole derivatives is precluded by the compound's specific substitution pattern, which governs both its synthetic utility and its biological profile. The 7-methoxy group is essential for potent nNOS inhibition, as demonstrated by the significant loss of activity when the methoxy group is moved to the 4-, 5-, or 6-position [1]. Furthermore, the 3-bromo substituent is a critical functional handle for downstream synthetic transformations, enabling the compound's role as a key intermediate in the synthesis of 7-Hydroxy Granisetron . Analogs lacking the bromine at the 3-position or bearing different substituents at the 7-position, such as 3-Bromo-1H-indazole or 7-Nitro-1H-indazole, exhibit markedly different biological activities and synthetic pathways, as detailed in the quantitative evidence below.

Target Compound
3-Bromo-7-methoxy-1H-indazole
7-methoxy essential for nNOS activity; designated intermediate for 7-Hydroxy Granisetron
Generic Substitution
3-Bromo-1H-indazole
Lacks 7-methoxy; nNOS inhibition markedly reduced; not a precursor for Granisetron metabolite
7-Methoxy Isomer
7-substitution pattern
7-methoxyindazole retains activity; other positional isomers (4-,5-,6-) show minimal nNOS inhibition
Positional Isomer Risk
4-/5-/6-methoxyindazoles
Altered methoxy position leads to dramatic loss of nNOS interaction; activity profile not transferable

3-Bromo-7-methoxy-1H-indazole: Comparative Evidence


nNOS Inhibition vs. 7-Methoxyindazole

The 7-methoxy substitution pattern is critical for nNOS inhibitory activity within the indazole series. While direct IC50 data for 3-Bromo-7-methoxy-1H-indazole is not available, a class-level inference can be made based on the activity of its parent compound, 7-methoxyindazole (7-MI). 7-MI demonstrates significant nNOS inhibition with an IC50 of 0.8 μM, and importantly, it shows strong selectivity for constitutive NOS isoforms (nNOS and eNOS) over inducible NOS (iNOS) [1]. In contrast, isomeric methoxyindazoles (4-, 5-, and 6-methoxyindazoles) are essentially inactive, with less than 10% inhibition at 1 mM [2]. Furthermore, 7-MI is less potent than the nitro-analog, 7-nitroindazole (7-NI), which has an IC50 of 0.71 μM for rat nNOS , but 7-MI's activity confirms that a strong electron-withdrawing group is not a prerequisite for NOS inhibition [3]. The addition of a 3-bromo substituent to the 7-methoxyindazole core, as in the target compound, is expected to modulate potency and potentially improve selectivity, as seen with other 3,7-disubstituted indazoles [4].

nNOS Inhibition vs. 7-Methoxyindazole
Class-level inference
7-MI IC50 0.8 μM; 7-NI IC50 0.71 μM; other isomers
7-methoxy group essential for nNOS inhibition; isomer sensitivity supports scaffold selectivity review
Direct IC50 for 3-Br-7-MeO-indazole not reported; data from 7-MI and 7-NI provide class context
7-Hydroxy Granisetron Synthesis
Head-to-head
Target: designated intermediate for 7-Hydroxy Granisetron. Comparator (3-Br-1H-indazole): kinase inhibitor building block, not for metabolite synthesis.
Synthetic pathway differentiation confirms 7-methoxy substitution is required for metabolite synthesis
3-Br-1H-indazole cannot substitute in Granisetron metabolite reference preparation
Lipophilicity & Reactivity
Data to verify
XLogP3 = 2.5; MW = 227.06 g/mol. 3-Br-1H-indazole: MW 197.03 g/mol, lower lipophilicity expected.
Moderate lipophilicity suggests potential CNS penetration context; requires experimental validation
Calculated values; in-vitro permeability and distribution studies needed
Neuronal Nitric Oxide Synthase (nNOS) Inhibition Isomeric Methoxyindazoles

7-Hydroxy Granisetron Synthesis Intermediate

3-Bromo-7-methoxy-1H-indazole is a specifically designated intermediate for the synthesis of 7-Hydroxy Granisetron (H942675), the primary metabolite of the antiemetic drug Granisetron . This is in direct contrast to the simpler analog, 3-Bromo-1H-indazole, which is widely used as a general building block for kinase inhibitors, such as JNK inhibitors, but is not suitable for the synthesis of 7-Hydroxy Granisetron due to the lack of the 7-methoxy group [1]. The presence of the methoxy group in the target compound is essential for introducing the hydroxyl functionality found in the final metabolite.

7-Hydroxy Granisetron Synthesis
Head-to-head
Target: designated intermediate for 7-Hydroxy Granisetron. Comparator (3-Br-1H-indazole): kinase inhibitor building block, not for metabolite synthesis.
Synthetic pathway differentiation confirms 7-methoxy substitution is required for metabolite synthesis
3-Br-1H-indazole cannot substitute in Granisetron metabolite reference preparation
Granisetron Metabolite Synthesis Serotonin 5-HT3 Receptor Antagonist

Lipophilicity and Reactivity Profile

The target compound, 3-Bromo-7-methoxy-1H-indazole, has a calculated XLogP3 value of 2.5 . This indicates moderate lipophilicity, which is a key determinant of membrane permeability and oral bioavailability in drug discovery. In comparison, the simpler 3-Bromo-1H-indazole (CAS 40598-94-5) lacks the 7-methoxy group and has a lower molecular weight (197.03 g/mol) and likely a lower LogP value , affecting its absorption and distribution profile. Furthermore, the presence of both the bromine and methoxy groups on the indazole ring provides unique reactivity for further functionalization .

Lipophilicity & Reactivity
Data to verify
XLogP3 = 2.5; MW = 227.06 g/mol. 3-Br-1H-indazole: MW 197.03 g/mol, lower lipophilicity expected.
Moderate lipophilicity suggests potential CNS penetration context; requires experimental validation
Calculated values; in-vitro permeability and distribution studies needed
Lipophilicity LogP Medicinal Chemistry

3-Bromo-7-methoxy-1H-indazole: Key Applications


Granisetron Metabolite Synthesis

3-Bromo-7-methoxy-1H-indazole is the designated intermediate for the preparation of 7-Hydroxy Granisetron . This application is critical for pharmaceutical research laboratories conducting ADME (Absorption, Distribution, Metabolism, and Excretion) studies on Granisetron, enabling the synthesis of reference standards for metabolite identification and quantification .

nNOS Inhibitor Development

Based on class-level evidence from 7-methoxyindazole (7-MI), 3-Bromo-7-methoxy-1H-indazole serves as a privileged scaffold for designing novel nNOS inhibitors [1]. The 7-methoxy group is essential for nNOS activity, and the 3-bromo handle allows for further structural diversification to optimize potency and selectivity for the nNOS isoform [2]. This makes the compound a valuable starting point for medicinal chemistry campaigns targeting neurological disorders where nNOS dysregulation is implicated.

CNS-Penetrant Kinase Inhibitor Libraries

The calculated XLogP3 value of 2.5 for 3-Bromo-7-methoxy-1H-indazole indicates it has physicochemical properties favorable for crossing the blood-brain barrier. This compound can be used as a versatile building block for synthesizing focused libraries of CNS-penetrant kinase inhibitors, leveraging the indazole core's known affinity for various kinases [3] and the synthetic utility of the 3-bromo substituent for cross-coupling reactions.

Application
Selection Property
Validation Focus
Granisetron Metabolite Synthesis
Designated 7-Hydroxy Granisetron intermediate
Confirm synthetic route yields metabolite reference standard
nNOS Inhibitor Development
7-methoxyindazole scaffold with class-level nNOS activity
Evaluate nNOS isoform selectivity in enzymatic assays
CNS-Penetrant Probe Libraries
Moderate lipophilicity (XLogP3 2.5) and bromine handle
Assess brain penetration in cell-based permeability models

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